molecular formula C10H9Cl2N3O2S B2646000 N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)isobutyramide CAS No. 1171925-51-1

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)isobutyramide

Cat. No. B2646000
CAS RN: 1171925-51-1
M. Wt: 306.16
InChI Key: SQVUIVLMLBZWKA-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of thiophene, which is a heterocyclic compound with the formula C4H3S. It’s a type of aromatic compound, similar to benzene, but with a sulfur atom replacing one of the carbon atoms in the ring . The compound also appears to contain an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

While specific synthesis methods for “N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)isobutyramide” were not found, related compounds have been synthesized. For example, a series of 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides were synthesized either by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .

Scientific Research Applications

Apoptosis Induction and Cancer Treatment

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)isobutyramide, and its related compounds in the oxadiazole family, have been researched primarily for their applications in inducing apoptosis and potential use as anticancer agents. Studies have identified certain oxadiazole derivatives as novel inducers of apoptosis, particularly effective against breast and colorectal cancer cell lines. The apoptosis-inducing activity of these compounds has been linked to their ability to arrest cancer cells in specific phases of the cell cycle, thereby inducing programmed cell death. For instance, certain derivatives like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole have shown promising activity in cell-based assays and in vivo tumor models. These findings underscore the potential of oxadiazole compounds, including the specific this compound, in developing new anticancer therapies (Zhang et al., 2005).

Antibacterial Properties and Thermal Stability

Additionally, this compound's analogs have been synthesized and tested for their antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The thermal stability and melting point of these compounds have been analyzed using techniques like thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), providing insights into their potential applications in environments requiring thermal resistance. The antibacterial efficacy and thermal properties of these compounds make them interesting candidates for further pharmaceutical and industrial applications (Arora et al., 2012).

Future Directions

While specific future directions for “N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)isobutyramide” were not found, research into related compounds continues, with a focus on their potential biological activities .

properties

IUPAC Name

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O2S/c1-4(2)8(16)13-10-15-14-9(17-10)5-3-6(11)18-7(5)12/h3-4H,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVUIVLMLBZWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(O1)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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